Cas no 1366818-32-7 (4-(2,6-dimethoxyphenyl)pyrrolidin-2-one)

4-(2,6-Dimethoxyphenyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidinone core substituted with a 2,6-dimethoxyphenyl group. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound’s rigid aromatic moiety and polar lactam functionality enhance its utility in the development of bioactive molecules, particularly in medicinal chemistry for targeting CNS disorders or as a scaffold for enzyme inhibitors. Its well-defined stereochemistry and stability under various reaction conditions further contribute to its applicability in asymmetric synthesis and drug discovery. The presence of methoxy groups also offers opportunities for further functionalization, broadening its synthetic versatility.
4-(2,6-dimethoxyphenyl)pyrrolidin-2-one structure
1366818-32-7 structure
商品名:4-(2,6-dimethoxyphenyl)pyrrolidin-2-one
CAS番号:1366818-32-7
MF:C12H15NO3
メガワット:221.252403497696
CID:6387645
PubChem ID:165661242

4-(2,6-dimethoxyphenyl)pyrrolidin-2-one 化学的及び物理的性質

名前と識別子

    • 4-(2,6-dimethoxyphenyl)pyrrolidin-2-one
    • 1366818-32-7
    • EN300-1836128
    • インチ: 1S/C12H15NO3/c1-15-9-4-3-5-10(16-2)12(9)8-6-11(14)13-7-8/h3-5,8H,6-7H2,1-2H3,(H,13,14)
    • InChIKey: WNGNOAYRBBHZLJ-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1C=CC=C(C=1C1CC(NC1)=O)OC

計算された属性

  • せいみつぶんしりょう: 221.10519334g/mol
  • どういたいしつりょう: 221.10519334g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 245
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 47.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.9

4-(2,6-dimethoxyphenyl)pyrrolidin-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1836128-0.5g
4-(2,6-dimethoxyphenyl)pyrrolidin-2-one
1366818-32-7
0.5g
$671.0 2023-09-19
Enamine
EN300-1836128-5.0g
4-(2,6-dimethoxyphenyl)pyrrolidin-2-one
1366818-32-7
5g
$2858.0 2023-06-02
Enamine
EN300-1836128-0.1g
4-(2,6-dimethoxyphenyl)pyrrolidin-2-one
1366818-32-7
0.1g
$615.0 2023-09-19
Enamine
EN300-1836128-1g
4-(2,6-dimethoxyphenyl)pyrrolidin-2-one
1366818-32-7
1g
$699.0 2023-09-19
Enamine
EN300-1836128-2.5g
4-(2,6-dimethoxyphenyl)pyrrolidin-2-one
1366818-32-7
2.5g
$1370.0 2023-09-19
Enamine
EN300-1836128-10.0g
4-(2,6-dimethoxyphenyl)pyrrolidin-2-one
1366818-32-7
10g
$4236.0 2023-06-02
Enamine
EN300-1836128-1.0g
4-(2,6-dimethoxyphenyl)pyrrolidin-2-one
1366818-32-7
1g
$986.0 2023-06-02
Enamine
EN300-1836128-0.25g
4-(2,6-dimethoxyphenyl)pyrrolidin-2-one
1366818-32-7
0.25g
$642.0 2023-09-19
Enamine
EN300-1836128-5g
4-(2,6-dimethoxyphenyl)pyrrolidin-2-one
1366818-32-7
5g
$2028.0 2023-09-19
Enamine
EN300-1836128-0.05g
4-(2,6-dimethoxyphenyl)pyrrolidin-2-one
1366818-32-7
0.05g
$587.0 2023-09-19

4-(2,6-dimethoxyphenyl)pyrrolidin-2-one 関連文献

4-(2,6-dimethoxyphenyl)pyrrolidin-2-oneに関する追加情報

Introduction to 4-(2,6-dimethoxyphenyl)pyrrolidin-2-one (CAS No. 1366818-32-7) and Its Emerging Applications in Chemical Biology

4-(2,6-dimethoxyphenyl)pyrrolidin-2-one, identified by the chemical identifier CAS No. 1366818-32-7, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the pyrrolidinone class, a structural motif that is widely recognized for its presence in various bioactive molecules. The presence of dimethoxyphenyl substituents in its molecular framework enhances its pharmacological relevance, making it a promising candidate for further investigation in drug discovery and medicinal chemistry.

The pyrrolidin-2-one core of this compound contributes to its stability and reactivity, which are critical factors in pharmaceutical development. The 2,6-dimethoxyphenyl group introduces hydrophobicity and electronic properties that can modulate interactions with biological targets. These features have positioned 4-(2,6-dimethoxyphenyl)pyrrolidin-2-one as a subject of interest for researchers exploring novel therapeutic interventions.

In recent years, the pharmaceutical industry has increasingly focused on leveraging computational chemistry and high-throughput screening to identify promising scaffolds for drug development. The structural complexity of 4-(2,6-dimethoxyphenyl)pyrrolidin-2-one makes it an attractive candidate for virtual screening, where it can be evaluated against large databases of biological targets. Preliminary computational studies suggest that this compound may exhibit inhibitory activity against certain enzymes and receptors, which could be exploited for the treatment of inflammatory diseases, neurodegenerative disorders, and other conditions.

One of the most compelling aspects of 4-(2,6-dimethoxyphenyl)pyrrolidin-2-one is its potential as a building block for more complex molecules. Medicinal chemists often modify such scaffolds to optimize pharmacokinetic properties, improve binding affinity, or expand the spectrum of activity. The versatility of the dimethoxyphenyl group allows for further functionalization, enabling the synthesis of derivatives with tailored biological profiles.

Recent advancements in synthetic methodologies have made it feasible to produce complex heterocyclic compounds like 4-(2,6-dimethoxyphenyl)pyrrolidin-2-one with high efficiency and purity. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis have been instrumental in constructing the desired molecular frameworks. These innovations have not only accelerated the discovery process but also enabled the exploration of novel chemical space.

The biological evaluation of 4-(2,6-dimethoxyphenyl)pyrrolidin-2-one has been hampered by limited experimental data; however, in silico predictions provide valuable insights into its potential mechanisms of action. For instance, docking studies have suggested that this compound may interact with proteins involved in signal transduction pathways relevant to cancer and inflammation. Such interactions could lead to therapeutic effects if properly modulated.

Furthermore, the structural similarity between 4-(2,6-dimethoxyphenyl)pyrrolidin-2-one and known bioactive compounds suggests that it may share pharmacological properties with established drugs. This similarity can be leveraged to develop structure-activity relationship (SAR) studies, which are essential for understanding how modifications to the core scaffold influence biological activity.

The growing interest in natural product-inspired drug design has also highlighted the importance of heterocyclic compounds like 4-(2,6-dimethoxyphenyl)pyrrolidin-2-one. Many natural products exhibit complex structures that are difficult to synthesize artificially but possess remarkable biological activities. By studying such molecules, researchers can gain insights into potential therapeutic targets and develop synthetic strategies to mimic their structures.

In conclusion, 4-(2,6-dimethoxyphenyl)pyrrolidin-2-one (CAS No. 1366818-32-7) represents a promising avenue for exploration in chemical biology and drug discovery. Its unique structural features and potential biological activities make it a valuable candidate for further investigation. As research in this field progresses, it is likely that new applications and derivatives will emerge, contributing to advancements in medicine and biotechnology.

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